Cas no 2034452-02-1 (2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034452-02-1x500.png)
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- 2-methyl-N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
- 2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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- インチ: 1S/C15H19N3OS/c1-10-17-13-5-4-11(9-14(13)18-10)15(19)16-7-6-12-3-2-8-20-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,19)(H,17,18)
- InChIKey: BITNOKMJJPFYIR-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCNC(C1CC2=C(CC1)N=C(C)N2)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 352
- XLogP3: 2.1
- トポロジー分子極性表面積: 86
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6492-0851-5μmol |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0851-2mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6492-0851-3mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0851-75mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6492-0851-50mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6492-0851-15mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6492-0851-20μmol |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6492-0851-30mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6492-0851-1mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6492-0851-4mg |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034452-02-1 | 4mg |
$99.0 | 2023-09-08 |
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamideに関する追加情報
2-Methyl-N-[2-(Thiophen-2-Yl)Ethyl]-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxamide: A Comprehensive Overview
2-Methyl-N-[2-(Thiophen-2-Yl)Ethyl]-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxamide is a complex organic compound with the CAS Registry Number 2034452-02-1. This compound belongs to the class of benzodiazoles, which are known for their unique structural and functional properties. The molecule incorporates a thiophene ring system and a carboxamide group, making it a potential candidate for various applications in pharmaceuticals and materials science.
The structure of 2-Methyl-N-[2-(Thiophen-2-Yl)Ethyl]-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxamide is characterized by a benzodiazole core with a methyl substituent at the 2-position and a thiophene-containing ethyl group attached to the nitrogen atom of the carboxamide moiety. The tetrahydrobenzodiazole ring system suggests that this compound has a partially saturated structure, which may influence its stability and reactivity.
Recent studies have highlighted the potential of benzodiazole derivatives in drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds. The presence of the thiophene group in N-[2-(Thiophen-2-Yl)Ethyl] moiety may enhance the compound's electronic properties and bioavailability. These findings suggest that CAS No. 2034452-02-1 could be a promising lead for developing novel therapeutic agents.
In terms of synthesis, N-[2-(Thiophen-2-Yl)Ethyl]benzodiazole derivatives can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the desired regioselectivity and scalability of the process. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels in the synthesis of such compounds.
The application of CAS No. 2034452-02-1 extends beyond pharmaceuticals. Its unique electronic properties make it a potential candidate for use in organic electronics. For example, benzodiazole derivatives are known to exhibit semiconducting behavior and have been explored as materials for organic light-emitting diodes (OLEDs). The incorporation of the thiophene group in this compound may further enhance its electronic conductivity and stability under operational conditions.
From an environmental perspective, understanding the biodegradation pathways of N-[Thiophen-Ethyl]benzodiazole derivatives is crucial for assessing their safety and sustainability. Recent studies have focused on identifying microbial strains capable of degrading such compounds under aerobic conditions. These efforts aim to develop eco-friendly methods for waste management in industries handling similar chemicals.
In conclusion, CAS No. 2034452-02-1, or N-[Thiophen-Ethyl]benzodiazole derivative, represents a versatile molecule with diverse applications across multiple fields. Its structural features and functional groups make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is poised to play a significant role in advancing both therapeutic interventions and electronic materials technology.
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